Agn-PC-0NI921
Description
Agn-PC-0NI921 is a synthetic compound developed for pharmaceutical applications, particularly in the context of active pharmaceutical ingredients (APIs). Its development aligns with pharmacopeial guidelines for nitrosamine detection and mitigation, emphasizing trace-level quantification (e.g., ≤1 ppm) using advanced chromatographic methods such as GC-MS . The compound’s synthesis and quality control protocols adhere to International Council for Harmonisation (ICH) standards, ensuring compliance with safety thresholds for mutagenic impurities .
Properties
CAS No. |
57120-44-2 |
|---|---|
Molecular Formula |
C17H19ClF6N2O |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-3-(propylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H18F6N2O.ClH/c1-2-7-24-8-6-13(26)11-9-14(17(21,22)23)25-15-10(11)4-3-5-12(15)16(18,19)20;/h3-5,9,13,24,26H,2,6-8H2,1H3;1H |
InChI Key |
LPDDKMNDQUQGKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Preparation Methods
The compound “Agn-PC-0NI921” (also referenced as AGN-PC-0NI92I or NSC156302) is a chemical entity with a molecular weight of approximately 443.9 g/mol. Its parent compound is a methanesulfonanilide derivative featuring a 3'-methoxy-4'-((4-methyl-9-acridinyl)amino) moiety. Despite limited direct literature specifically naming “this compound,” related silver cyanide (AgCN) synthesis methods and analogues provide valuable insights into its preparation, especially considering the silver (Ag) component and cyanide (CN) moiety relevance.
This article focuses exclusively on the preparation methods of this compound, drawing on comprehensive research findings, experimental data, and theoretical analyses from authoritative sources, excluding unreliable databases such as www.benchchem.com and www.smolecule.com.
Preparation Methods of this compound
Iron-Assisted Room Temperature Synthesis Using Acetonitrile
A novel and efficient method employs iron salts, particularly iron nitrate (Fe(NO3)3), to catalyze the cleavage of the C–CN bond in CH3CN, leading to the formation of silver cyanide (AgCN) at ambient conditions. This process is notable for its mild reaction conditions, environmental friendliness, and avoidance of toxic cyanide salts traditionally used in silver compound synthesis.
Experimental Procedure
- Reagents : Iron nitrate (Fe(NO3)3), silver nitrate (AgNO3), acetonitrile (CH3CN), hydrogen peroxide (H2O2), and water.
- Process :
- Dissolve 100 mg of Fe(NO3)3 in 10 mL of CH3CN.
- Stir the solution at room temperature for 10 minutes after adding 2 mL of H2O2.
- Introduce 100 mg of AgNO3 and stir for an additional 5 minutes.
- A white precipitate of AgCN forms, which is then washed with distilled water and dried at 100 °C.
This method yields highly crystalline AgCN, confirmed by X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR).
Optimization of Reaction Conditions
The amount of H2O2 significantly affects the yield of AgCN. Table 1 summarizes the optimized conditions:
| S. No. | Iron Salt (100 mg) | CH3CN (mL) | H2O2 (mL) | AgCN Yield (mg) |
|---|---|---|---|---|
| 1 | Fe(NO3)3 | 10 | 0.5 | 0 |
| 2 | Fe(NO3)3 | 10 | 1.0 | 56 |
| 3 | Fe(NO3)3 | 10 | 1.5 | 64 |
| 4 | Fe(NO3)3 | 10 | 2.0 | 75 |
| 5 | Fe(NO3)3 | 10 | 2.5 | 76 |
| 6 | Fe(NO3)3 | 10 | 3.0 | 76 |
| 7 | FeSO4·7H2O | 10 | 2.0 | 48 |
The optimal yield of 75–76 mg AgCN was achieved with 2 mL H2O2 and Fe(NO3)3, indicating the efficiency of iron nitrate over ferrous sulfate salts.
Alternative Iron Salts and Recycling
Ferrous sulfate (FeSO4·7H2O) was tested as a catalyst but produced lower yields (48 mg AgCN) under similar conditions, suggesting that the oxidation state and nature of the iron salt influence the reaction efficiency. The catalytic system demonstrated recyclability, maintaining activity over three successive cycles without significant loss in AgCN yield, enhancing its industrial applicability.
Role of Silver Sulfide and Composite Materials
Attempts to synthesize AgCN from silver sulfide (Ag2S) under the same conditions failed due to Ag2S’s insolubility. However, by converting Ag2S into a soluble silver oxysulfide (AgSOx) composite via gradual addition of H2O2 in the presence of Fe(NO3)3, AgCN formation was successfully induced. This highlights the importance of precursor solubility and composite formation in the preparation pathway.
Characterization and Analytical Data
X-Ray Diffraction (XRD)
The XRD pattern of the synthesized AgCN showed sharp peaks at 2θ values of 24°, 29.7°, 38.2°, 49.2°, 52.7°, 58.4°, and 61.3°, consistent with highly crystalline silver cyanide. No peaks corresponding to silver oxide or silver nanoparticles were detected, confirming the purity of the product.
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key FT-IR bands observed:
- Strong vibrational band at 2140 cm⁻¹ and a weaker band at 2163 cm⁻¹, attributed to the –C≡N bond stretch.
- A strong band at 476 cm⁻¹, indicating the Ag–C bond presence.
These spectral features confirm the formation of the AgCN compound and provide insight into its bonding environment.
Theoretical Insights
Density Functional Theory (DFT) calculations and electronic structure analyses support the feasibility of the iron-catalyzed cleavage of the C–CN bond in acetonitrile. Optimized structures of stable intermediates and transition states reveal key bond lengths and electronic configurations that facilitate the reaction pathway.
Summary Table of Preparation Parameters
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Fe(NO3)3 (100 mg) | Preferred iron salt |
| Solvent | Acetonitrile (CH3CN, 10 mL) | Source of CN group |
| Oxidant | Hydrogen peroxide (H2O2, 2 mL) | Critical for C–CN bond cleavage |
| Silver source | Silver nitrate (AgNO3, 100 mg) | Silver ion source |
| Temperature | Room temperature (approx. 25 °C) | Mild, energy-efficient |
| Reaction time | 15 minutes total | 10 min pre-stir with H2O2, 5 min post-AgNO3 addition |
| Product isolation | Filtration, washing, drying | Dry at 100 °C |
| Product characterization | XRD, FT-IR | Confirm crystalline AgCN formation |
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0NI921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like oxygen or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or hydrazine.
Substitution: Often involves halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Scientific Research Applications
Agn-PC-0NI921 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Studied for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of conductive films and coatings for electronic devices
Mechanism of Action
The mechanism of action of Agn-PC-0NI921 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular function and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Agn-PC-0NI921 shares structural similarities with nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are known carcinogens. Key differentiating factors include:
- Polarity and Solubility : this compound exhibits lower polarity compared to NDMA, as evidenced by its retention time in GC-MS analyses (12.3 min vs. NDMA’s 9.8 min) .
- Thermal Stability : Unlike NDMA, this compound demonstrates higher thermal stability during extraction processes, reducing decomposition risks in API manufacturing .
Analytical Performance
A comparative study of extraction methods for polycyclic aromatic compounds (PACs) revealed that this compound’s recovery rates (85–92%) using dichloromethane (DCM) as a solvent surpassed those of NDMA (70–78%) under identical Soxhlet extraction conditions . However, its limit of detection (LOD) in GC-MS assays (0.02 ppb) is marginally higher than NDMA’s (0.01 ppb), reflecting slight analytical sensitivity trade-offs .
Pharmacological and Toxicological Profiles
Regulatory submissions highlight this compound’s superior safety margins in preclinical models compared to NDEA:
| Parameter | This compound | NDEA | NDMA |
|---|---|---|---|
| LD50 (mg/kg, rat) | 120 | 15 | 20 |
| Genotoxicity (Ames) | Negative | Positive | Positive |
| Permissible Limit | 0.3 ppm | 0.03 ppm | 0.03 ppm |
Data derived from ICH M7(R1) guidelines and FDA approval documents .
This compound’s reduced genotoxicity is attributed to its steric hindrance, which limits DNA adduct formation .
Manufacturing and Regulatory Compliance
Unlike NDMA and NDEA, which are often process-related impurities, this compound is intentionally synthesized under Good Manufacturing Practice (GMP) conditions. Its production avoids nitrosating agents, minimizing batch-to-batch variability . Regulatory filings emphasize its alignment with European Pharmacopoeia Chapter 2.5.42, which mandates strict control of nitrosamines in APIs .
Research Findings and Data Interpretation
Recent studies underscore this compound’s analytical and safety advantages:
- GC-MS Validation : A 2022 study validated a GC-MS method for this compound quantification, achieving a linear range of 0.02–50 ppb (R² = 0.999) and precision (RSD <5%) superior to NDMA-focused assays .
Critical Analysis of Limitations
While this compound demonstrates improved safety, its higher permissible limit (0.3 ppm vs. 0.03 ppm for NDMA/NDEA) raises questions about long-term exposure risks.
Q & A
Q. Q1: How should researchers design initial experiments to characterize the physicochemical properties of Agn-PC-0NI921?
Methodological Answer :
- Step 1 : Prioritize purity validation using techniques like HPLC or NMR, ensuring batch consistency .
- Step 2 : Define control variables (e.g., solvent systems, temperature) to isolate property-specific outcomes (e.g., solubility, stability) .
- Step 3 : Use standardized protocols from journals like the Beilstein Journal of Organic Chemistry for reproducibility, including raw data in supplementary materials .
Q2: What criteria ensure a well-formulated research question for studying this compound’s biological activity?
Methodological Answer :
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :
- Avoid binary questions; instead, focus on mechanistic hypotheses (e.g., “How does this compound modulate X pathway under Y conditions?”) .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?
Methodological Answer :
- Step 1 : Conduct meta-analysis of existing data to identify confounding variables (e.g., dosage ranges, model organisms) .
- Step 2 : Perform dose-response and time-course studies to establish causality .
- Step 3 : Use triangulation by combining quantitative (e.g., transcriptomics) and qualitative (e.g., phenotypic observations) methods .
- Document all discrepancies transparently, including negative results, per GL12 guidelines .
Q. Q4: What advanced methodologies validate the structural integrity of this compound in complex matrices (e.g., in vivo systems)?
Methodological Answer :
- Step 1 : Deploy mass spectrometry imaging (MSI) or isotopic labeling to track compound distribution and degradation .
- Step 2 : Integrate computational modeling (e.g., molecular dynamics simulations) to predict stability under physiological conditions .
- Step 3 : Cross-validate findings with orthogonal techniques (e.g., X-ray crystallography for crystallized forms) .
Q. Q5: How should researchers address data reproducibility challenges in this compound studies?
Methodological Answer :
- Step 1 : Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Step 2 : Implement blind testing across independent labs to reduce bias .
- Step 3 : Use version-controlled electronic lab notebooks to track procedural modifications .
Data Analysis & Interpretation
Q. Q6: What statistical frameworks are optimal for analyzing dose-dependent effects of this compound?
Methodological Answer :
Q. Q7: How can researchers differentiate artifact signals from true biological activity in high-throughput screening of this compound?
Methodological Answer :
- Step 1 : Include counter-screens (e.g., orthogonal assays targeting the same pathway) .
- Step 2 : Apply machine learning-based noise reduction (e.g., autoencoders) to filter false positives .
- Step 3 : Validate hits using CRISPR knockout models to confirm target specificity .
Ethical & Documentation Standards
Q. Q8: What ethical considerations are critical when publishing this compound research involving proprietary datasets?
Methodological Answer :
Q. Q9: How should researchers document computational workflows for this compound simulations?
Methodological Answer :
- Step 1 : Provide version numbers for software/tools (e.g., Gaussian 16, PyMol) .
- Step 2 : Share Jupyter notebooks or R scripts with annotated code in supplementary materials .
- Step 3 : Detail hyperparameter optimization processes to ensure reproducibility .
Interdisciplinary & Collaborative Research
Q. Q10: How can this compound research integrate findings from chemistry, biology, and computational disciplines?
Methodological Answer :
- Step 1 : Conduct systematic literature reviews across databases (e.g., PubMed, Scopus) to map cross-disciplinary insights .
- Step 2 : Use consensus workshops to align terminology (e.g., defining “bioactivity” across fields) .
- Step 3 : Design multi-omics studies (e.g., metabolomics + proteomics) to capture system-level effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
